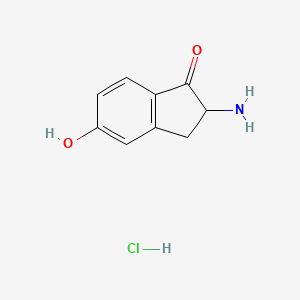

2-amino-5-hydroxy-2,3-dihydroinden-1-one;hydrochloride

Description

2-Amino-5-hydroxy-2,3-dihydroinden-1-one hydrochloride is a synthetic indanone derivative characterized by a bicyclic structure with an amino group at position 2 and a hydroxyl group at position 4. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. The hydroxy and amino substituents may influence its hydrogen-bonding capacity, solubility, and metabolic profile compared to methoxy- or halogen-substituted indanones .

Properties

IUPAC Name |

2-amino-5-hydroxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c10-8-4-5-3-6(11)1-2-7(5)9(8)12;/h1-3,8,11H,4,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMXOPSHJAUHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C1C=C(C=C2)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20636365 | |

| Record name | 2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20636365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-15-4 | |

| Record name | 1H-Inden-1-one, 2-amino-2,3-dihydro-5-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 10927 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-hydroxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20636365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-hydroxy-2,3-dihydroinden-1-one;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,3-dihydroinden-1-one.

Hydroxylation: The hydroxyl group is introduced at the fifth position through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-hydroxy-2,3-dihydroinden-1-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-amino-5-oxo-2,3-dihydroinden-1-one.

Reduction: Formation of 2-amino-5-hydroxy-2,3-dihydroinden-1-ol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-amino-5-hydroxy-2,3-dihydroinden-1-one;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-5-hydroxy-2,3-dihydroinden-1-one;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Amino vs. Methoxy Groups: The amino group in the target compound may enhance hydrogen-bonding interactions with enzyme active sites compared to methoxy groups in Donepezil or MAO-B inhibitors. This could improve selectivity for targets like carbonic anhydrase but reduce lipophilicity (LogP ~3.6 for Donepezil vs. likely lower for the target compound) .

- Hydroxy vs.

Pharmacological and Metabolic Profiles

Donepezil Hydrochloride :

- Target Compound: Hypothesized Mechanism: Potential MAO-B or carbonic anhydrase inhibition due to structural similarity to Compound 13 (MAO-B inhibitor with 5-methoxy group) and indanone-based carbonic anhydrase inhibitors . Metabolic Stability: The 5-hydroxy group may undergo glucuronidation, shortening half-life compared to methoxy-substituted analogs. However, reduced hepatotoxicity risk is plausible due to lack of methoxy groups linked to hepatic stress in Donepezil .

Clinical and Preclinical Data

Biological Activity

2-Amino-5-hydroxy-2,3-dihydroinden-1-one; hydrochloride (CAS No. 5411-15-4) is a chemical compound with the molecular formula C9H10ClNO2. This compound is notable for its structural features, which include an amino group at the second position and a hydroxyl group at the fifth position on the indanone ring. These functional groups contribute to its diverse biological activities and make it a subject of interest in medicinal chemistry and pharmacology.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Starting Material Preparation : The synthesis begins with 2,3-dihydroinden-1-one.

- Hydroxylation : A hydroxyl group is introduced at the fifth position using oxidizing agents such as hydrogen peroxide.

- Hydrochloride Formation : The final product is obtained by reacting the compound with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions

2-Amino-5-hydroxy-2,3-dihydroinden-1-one; hydrochloride can undergo various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction : The compound can be reduced to yield different derivatives.

- Substitution : The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

The biological activity of 2-amino-5-hydroxy-2,3-dihydroinden-1-one; hydrochloride is primarily attributed to its ability to interact with specific molecular targets due to its amino and hydroxyl groups. These interactions allow it to modulate various biological pathways, leading to potential pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially making it a candidate for cancer therapy .

Enzyme Inhibition

Further research has revealed that 2-amino-5-hydroxy-2,3-dihydroinden-1-one; hydrochloride acts as an inhibitor of certain enzymes, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE). These inhibitory effects are significant, as they suggest potential applications in treating diseases related to these enzymes .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Amino-5-hydroxy-2,3-dihydroinden-1-one; hydrochloride | Antimicrobial, anticancer | Dual functionality (amino and hydroxyl groups) |

| 2-Amino-2,3-dihydroinden-1-one; hydrochloride | Limited biological activity | Lacks hydroxyl group |

| 5-Hydroxy-2,3-dihydroinden-1-one; hydrochloride | Moderate antimicrobial activity | Lacks amino group |

Study on Antimicrobial Activity

In a recent study, 2-amino-5-hydroxy-2,3-dihydroinden-1-one; hydrochloride was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an effective antimicrobial agent .

Research on Anticancer Effects

Another study focused on the anticancer properties of this compound demonstrated that it could significantly reduce cell viability in several cancer cell lines through apoptosis induction mechanisms. This suggests its potential role in cancer treatment protocols .

Enzyme Inhibition Studies

A comprehensive analysis was conducted to evaluate the inhibitory effects of this compound on carbonic anhydrases and acetylcholinesterase. The findings showed that it exhibited competitive inhibition with low IC50 values compared to standard inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.